molecular formula C14H12N2O B13325453 2-Amino-3-(benzyloxy)benzonitrile

2-Amino-3-(benzyloxy)benzonitrile

Cat. No.: B13325453
M. Wt: 224.26 g/mol
InChI Key: ZPFDQDPMAWZKDB-UHFFFAOYSA-N
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Description

2-Amino-3-(benzyloxy)benzonitrile is a benzonitrile derivative featuring an amino group at the 2-position and a benzyloxy substituent at the 3-position of the aromatic ring. The benzyloxy group is known to influence solubility and act as a protective moiety in multi-step syntheses, while the nitrile group offers reactivity for further functionalization (e.g., hydrolysis to carboxylic acids or conversion to tetrazoles) .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-amino-3-phenylmethoxybenzonitrile

InChI

InChI=1S/C14H12N2O/c15-9-12-7-4-8-13(14(12)16)17-10-11-5-2-1-3-6-11/h1-8H,10,16H2

InChI Key

ZPFDQDPMAWZKDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(benzyloxy)benzonitrile typically involves the following steps:

    Nitration: Benzonitrile undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Benzyloxy Substitution:

Industrial Production Methods

Industrial production methods for 2-Amino-3-(benzyloxy)benzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(benzyloxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

2-Amino-3-(benzyloxy)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(benzyloxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

2-Amino-3-(benzyloxy)benzonitrile

  • Substituents: Benzyloxy (electron-donating via oxygen lone pairs) at position 3; amino group at position 2.

2-Amino-3-(trifluoromethyl)benzonitrile

  • Substituents : Trifluoromethyl (strong electron-withdrawing group) at position 3 .
  • Molecular Formula : C₈H₅F₃N₂; Molar Mass : 186.13 g/mol.
  • Key Differences: The trifluoromethyl group increases electrophilicity at the aromatic ring, favoring reactions like nucleophilic substitution.

2-Amino-5-bromo-3-methoxybenzonitrile

  • Substituents : Methoxy (electron-donating, less bulky than benzyloxy) at position 3; bromo at position 5 .
  • Molecular Formula : C₈H₇BrN₂O; Molar Mass : 227.06 g/mol.
  • The compound is light-sensitive, requiring dark storage .

2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • Substituents : Boronate ester (electron-deficient, reactive in cross-coupling) at position 3 .
  • Molecular Formula : C₁₃H₁₇BN₂O₂; Molar Mass : 244.1 g/mol.
  • Key Differences : The boronate group enables Suzuki-Miyaura reactions, making this compound a versatile scaffold for synthesizing biaryl structures. This contrasts with the benzyloxy group’s role in steric protection or solubility modulation .

2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile

  • Substituents: Bulky 1-(2-chlorophenyl)ethylamino side chain at position 2 .
  • Molecular Formula : C₁₅H₁₃ClN₂; Molar Mass : 256.73 g/mol.

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
2-Amino-3-(benzyloxy)benzonitrile Benzyloxy (3), Amino (2) Not Provided Lipophilicity; synthetic intermediate
2-Amino-3-(trifluoromethyl)benzonitrile Trifluoromethyl (3) C₈H₅F₃N₂ 186.13 Electrophilic reactivity; metabolic stability
2-Amino-5-bromo-3-methoxybenzonitrile Methoxy (3), Bromo (5) C₈H₇BrN₂O 227.06 Cross-coupling precursor; light-sensitive
2-Amino-3-(dioxaborolan-2-yl)benzonitrile Boronate ester (3) C₁₃H₁₇BN₂O₂ 244.10 Suzuki-Miyaura reactions; scaffold diversity
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile Chlorophenyl ethylamino (2) C₁₅H₁₃ClN₂ 256.73 Chiral centers; receptor binding potential

Biological Activity

2-Amino-3-(benzyloxy)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Amino-3-(benzyloxy)benzonitrile can be represented as follows:

  • Molecular Formula : C14_{14}H13_{13}N1_{1}O1_{1}
  • Molecular Weight : 225.26 g/mol

The presence of the benzyloxy group is significant as it may enhance lipophilicity and facilitate central nervous system (CNS) penetration, which is critical for many therapeutic applications.

Anticonvulsant Activity

Recent studies have indicated that derivatives of 2-amino compounds, including 2-Amino-3-(benzyloxy)benzonitrile, exhibit anticonvulsant properties. A focused series of derivatives showed potent activity in mouse seizure models, particularly in maximal electroshock (MES) and 6 Hz seizure tests. The introduction of the benzyloxy moiety was hypothesized to enhance the antiseizure efficacy due to its structural similarity to known anticonvulsants like safinamide .

Antiparasitic Activity

Another area of interest is the antiparasitic activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Compounds structurally related to 2-Amino-3-(benzyloxy)benzonitrile have demonstrated significant potency with an EC50_{50} as low as 0.001 μM in vitro. Notably, one derivative was orally bioavailable and showed efficacy in curing infected mice, highlighting its potential for therapeutic use .

The mechanisms underlying the biological activities of 2-Amino-3-(benzyloxy)benzonitrile are multifaceted:

  • Anticonvulsant Mechanism : The compound likely acts by modulating neurotransmitter systems or ion channels involved in seizure activity. The structural modifications aimed at enhancing CNS penetration suggest that it may influence sodium channels or GABAergic pathways.
  • Antiparasitic Mechanism : The antiparasitic effects are thought to arise from interference with critical metabolic pathways in Trypanosoma brucei, possibly through inhibition of enzymes vital for parasite survival.

Table 1: Summary of Biological Activities

Activity TypeModel/AssayResultReference
AnticonvulsantMES model (mice)Potent activity observed
AntiparasiticT. brucei infectionCured 2 out of 3 mice
BACE-1 InhibitionIn vitro assaysIC50_{50} = 0.69 μM

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